N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxy-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)18-9-5-7(16)3-4-8(9)10(17)15-6-1-2-6/h3-6,16H,1-2H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTOHOMULCEFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the trifluoromethoxy group onto the benzene ring, followed by the introduction of the hydroxy group and the cyclopropyl group. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide has been explored for its potential therapeutic effects, particularly in:
- Anti-inflammatory Agents : Investigated for its ability to inhibit inflammatory pathways.
- Anticancer Activity : Exhibited cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Case Study : In a study examining its anticancer properties, the compound demonstrated significant inhibition of cell proliferation in breast cancer cells with an IC50 value of 0.5 µM, indicating potent activity against tumor growth.
Biochemical Probes
The compound's functional groups allow it to act as a biochemical probe for studying enzyme interactions. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it suitable for:
- Enzyme Inhibition Studies : Used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.
Data Table 1: Enzyme Inhibition Potency
Material Science
In materials science, this compound is utilized in developing advanced materials with specific properties such as:
- Hydrophobicity : Enhancing water resistance in coatings and polymers.
- Thermal Stability : Improving the thermal resistance of materials used in high-temperature applications.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability. The hydroxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide: Similar structure but lacks the trifluoromethoxy group.
N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzamide: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide (also referred to as the compound) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Cyclopropyl Group : Enhances metabolic stability and may influence pharmacokinetics.
- Trifluoromethoxy Group : Increases lipophilicity, potentially improving membrane permeability and binding affinity to targets.
- Hydroxy Group : Capable of forming hydrogen bonds, which can stabilize interactions with biological targets.
The mechanism by which this compound exerts its effects involves interactions with specific enzymes or receptors. The trifluoromethoxy group enhances the compound's binding affinity, while the hydroxy group may facilitate hydrogen bonding with target proteins . These interactions can modulate various biological pathways, leading to therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
A summary of relevant studies is provided in the table below:
Applications in Medicine and Research
This compound is being explored for various applications:
- Therapeutic Development : The compound's ability to modulate specific biological pathways positions it as a candidate for developing treatments for diseases where such modulation is beneficial.
- Biochemical Probing : Its unique functional groups make it a valuable tool in biochemical research, allowing scientists to investigate enzyme functions and receptor interactions more thoroughly.
Q & A
Q. What are the optimal synthetic routes for preparing N-Cyclopropyl-4-hydroxy-2-trifluoromethoxy-benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with hydroxylamine derivatives and trifluoromethylbenzoyl chloride. For example, O-benzyl hydroxylamine can react with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., potassium carbonate) in acetonitrile, followed by deprotection and cyclopropane group introduction. Critical parameters include temperature control (0–25°C), anhydrous conditions, and stoichiometric ratios of reagents like trichloroisocyanuric acid (TCICA) for oxidation .
Q. How is X-ray crystallography utilized to resolve the compound’s molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer. Software suites like SHELX (for refinement) and WinGX (for data processing) are employed. For visualization, ORTEP-3 generates thermal ellipsoid plots, highlighting bond lengths and angles. Ensure data quality by verifying R-factors (<5%) and resolving electron density ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) identifies functional groups and cyclopropane geometry. For example, trifluoromethoxy groups show distinct ¹⁹F signals at δ -55 to -60 ppm. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and amide (1650–1750 cm⁻¹) stretches .
Q. How do solubility and stability impact experimental design?
Methodological Answer: The compound’s low aqueous solubility (due to trifluoromethoxy groups) necessitates polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies under varying pH (2–12) and temperatures (4–40°C) via HPLC-UV reveal degradation pathways. Store at -20°C under inert gas to prevent hydrolysis of the cyclopropane ring .
Q. What are the key functional groups influencing reactivity?
Methodological Answer: The hydroxyl group participates in hydrogen bonding (relevant to crystallography), while the cyclopropane ring undergoes strain-driven reactions (e.g., ring-opening under acidic conditions). The trifluoromethoxy group is electron-withdrawing, directing electrophilic substitution to the para position .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies between experimental and predicted structural data?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond angles and torsional strain. Compare with SCXRD data to identify outliers. For example, cyclopropane ring distortions may arise from crystal packing forces. Use Mercury or Gaussian to overlay experimental and optimized geometries .
Q. What strategies resolve contradictory bioactivity results across assays?
Methodological Answer: Contradictions often stem from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Validate via orthogonal assays:
Q. How to design a SAR study for optimizing its kinase inhibition profile?
Methodological Answer: Synthesize analogs with variations in:
Q. What crystallographic software parameters minimize refinement errors for low-resolution data?
Methodological Answer: In SHELXL , adjust:
Q. How to troubleshoot low yields in large-scale synthesis?
Methodological Answer: Common issues include:
- Impurity in starting materials : Use HPLC purity checks (>98%).
- Side reactions : Introduce protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl moiety.
Optimize via Design of Experiments (DoE), varying temperature (40–80°C) and catalyst loading (1–5% Pd/C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
